AKOS034587698

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

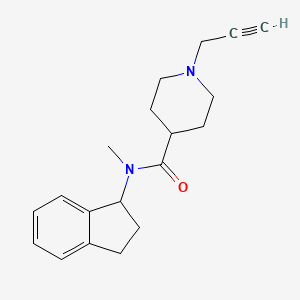

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications, including:

Métodos De Preparación

The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Indene Ring: The indene ring can be synthesized from 4-nitro-3-phenylbutanoic acid through cyclization, reduction, and dehydration steps.

Piperidine Ring Formation: The piperidine ring is introduced through a series of reactions involving the appropriate amine and carboxylic acid derivatives.

Final Coupling: The final step involves coupling the indene and piperidine intermediates under specific reaction conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as ensuring compliance with environmental and safety regulations.

Análisis De Reacciones Químicas

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

2,3-Dihydro-1H-indene-1-yl derivatives: These compounds share the indene ring structure and have similar biological activities.

Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.

The uniqueness of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide lies in its combination of functional groups, which may confer distinct biological activities and applications.

Actividad Biológica

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide, a compound with notable potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activity. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indene moiety and a piperidine ring. Its molecular formula is C13H15N with a molecular weight of approximately 185.27 g/mol. The presence of functional groups such as the carboxamide contributes to its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving hybrid compounds derived from similar structures demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. These compounds showed the ability to induce apoptosis and inhibit cell proliferation, suggesting a mechanism involving DNA damage and cell cycle arrest .

The proposed mechanism of action for the anticancer activity involves the following pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Damage : It has been shown to cause significant DNA damage in targeted cells, which is a critical factor in its anticancer efficacy .

In Vitro Studies

In vitro studies have demonstrated that N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects typically associated with chemotherapy.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HL-60 | 9.8 | DNA damage and cell cycle arrest |

In Vivo Studies

Although in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles. Preclinical models are essential for understanding the pharmacokinetics and potential therapeutic windows of this compound.

Case Study 1: Hybrid Compound Synthesis

A study synthesized hybrid compounds combining elements from various pharmacologically active molecules. The resultant compounds showed enhanced anticancer activity compared to their individual components, highlighting the benefits of structural modifications in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications at specific positions on the indene or piperidine rings could significantly alter biological activity. This insight is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAHHLQEONATID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.